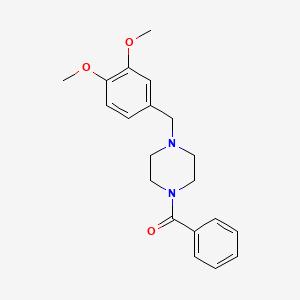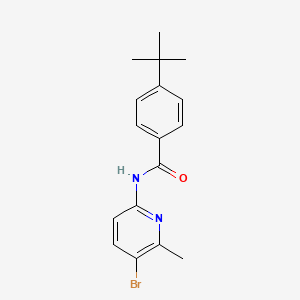![molecular formula C15H21N3O2S B5873333 N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CPAHC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative, which means it contains a hydrazinecarbothioamide group and a substituted phenyl group. CPAHC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but studies have shown that it may inhibit the activity of enzymes involved in DNA synthesis and repair. This could explain its potential use as an anticancer agent, as cancer cells rely heavily on DNA synthesis and repair for their rapid growth. This compound may also disrupt the function of mitochondria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to have antiparasitic activity, inhibiting the growth of Leishmania parasites. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. This compound has also been shown to have low toxicity in vitro, making it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is its potential use in combination therapies for cancer treatment. Studies have shown that this compound can enhance the effectiveness of other anticancer agents when used in combination. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as parasitic infections and inflammatory diseases. Finally, optimizing the synthesis method of this compound to improve yield and purity could also be an area of future research.
Métodos De Síntesis
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methoxybenzoylhydrazine and cyclopentanone with thiosemicarbazide. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research in this area. This compound has also been studied for its potential use in treating parasitic infections, such as leishmaniasis.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methoxyphenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-20-13-8-6-11(7-9-13)10-14(19)17-18-15(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDGDLMDGQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
